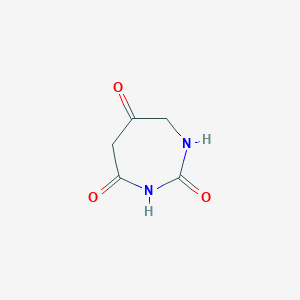
1,3-Diazepane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diazepane-2,4,6-trione is a chemical compound with the molecular formula C5H6N2O3 . It has a molecular weight of 142.11 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 1,3-Diazepane-2,4,6-trione is1S/C5H6N2O3/c8-3-1-4(9)7-5(10)6-2-3/h1-2H2,(H2,6,7,9,10) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
1,3-Diazepane-2,4,6-trione is a solid compound . It has a molecular weight of 142.11 . The InChI code provides information about its molecular structure .Applications De Recherche Scientifique
HIV-1 Protease Inhibition
1,3-Diazepane-2,4,6-trione derivatives have been explored as potential inhibitors of HIV-1 protease. Computational design and docking studies indicate that certain cyclic urea molecules, including 5,6-dihydroxy-1,3-diazepane-2,4,7-trione, demonstrate promising binding affinity and biological activity against HIV-1 protease. These novel molecules, designed with double bonded oxygens at specific positions, exhibit improved bioavailability and ADME properties (Vijjulatha & Kanth, 2007).
Structural and Synthetic Studies
Research on 1,3-Diazepane-2,4,6-trione and its derivatives has led to several structural and synthetic discoveries. For instance, reactions involving 1,2-diaminobenzene and heptane-2,4,6-trione have yielded compounds like 2-(acetylmethyl)-4-methyl-3H-1,5-benzodiazepine, highlighting the diverse chemical reactivity of these compounds. Additionally, the crystal structures of various derivatives have been analyzed, providing insights into their molecular configurations (Bailey et al., 1983).
Synthesis and Characterization
The synthesis and characterization of 1,3-Diazepane-2,4,6-trione derivatives have been a focal point of research. Techniques like NMR, IR, HRMS, and X-ray analysis have been utilized to understand the structural aspects of these compounds. These studies provide valuable information for the development of new compounds with potential applications in various fields, including medicinal chemistry (Ramirez-Montes et al., 2012).
Applications in Drug Discovery
1,3-Diazepane-2,4,6-trione and its derivatives have been identified as versatile scaffolds for drug discovery. The synthesis of novel pyrimido[4,5-b][1,4]diazepine-2,4,6-trione and its reduction products has facilitated the development of compounds with potential pharmaceutical properties. This showcases the compound's role in the creation of biologically active molecules (Li et al., 2012).
Natural Product-Like Complexity
The compound's framework has been utilized in synthesizing 1,3-diazepane scaffolds that mimic the complexity of natural products. These scaffolds are useful for constructing RNA-directed ligand libraries, demonstrating the compound's applicability in sophisticated biochemical applications (Dutta et al., 2010).
Safety and Hazards
The compound has been classified as potentially harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a dry place in a closed container .
Mécanisme D'action
Mode of Action
It is known that the compound contains a diazepane ring, which may interact with biological targets in a manner similar to other diazepane-containing compounds .
Pharmacokinetics
A computational study has suggested that similar cyclic urea molecules could be potential hiv-1 protease inhibitors . This suggests that 1,3-Diazepane-2,4,6-trione might also have potential as a drug candidate, but further studies are needed to confirm this and to understand its pharmacokinetic properties.
Action Environment
It is known that the compound is a solid at room temperature . Its stability and efficacy could potentially be influenced by factors such as temperature, pH, and the presence of other chemicals.
Propriétés
IUPAC Name |
1,3-diazepane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c8-3-1-4(9)7-5(10)6-2-3/h1-2H2,(H2,6,7,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRTZMCRXMBZIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CNC(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diazepane-2,4,6-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2887244.png)
![N'-(3,4-Dimethylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2887245.png)
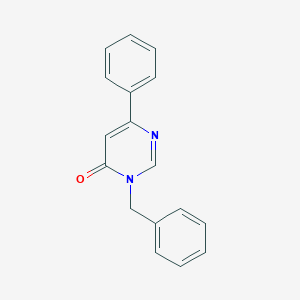
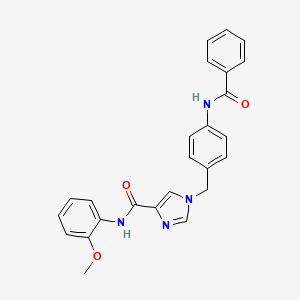
![N-[2-(5-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2887248.png)
![3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![5-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B2887253.png)
![8-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2887254.png)
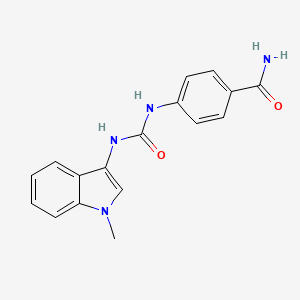
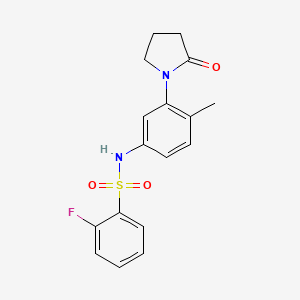
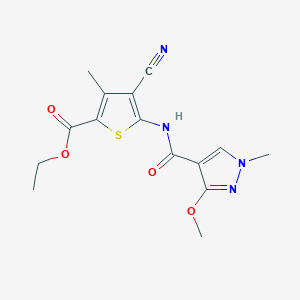
![3-(5-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2887260.png)
